Cas no 1638764-04-1 (3-Bromo-7h-pyrrolo[2,3-c]pyridazine)
![3-Bromo-7h-pyrrolo[2,3-c]pyridazine structure](https://www.kuujia.com/scimg/cas/1638764-04-1x500.png)
3-Bromo-7h-pyrrolo[2,3-c]pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-7h-pyrrolo[2,3-c]pyridazine
- SB18470
- SY259786
- P14486
- MFCD27987950
- PS-16992
- CS-0056832
- DB-378906
- 1638764-04-1
- 3-Bromo-7h-pyrrolo[2,3-c]pyridazine
-
- MDL: MFCD27987950
- Inchi: 1S/C6H4BrN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)
- InChI Key: RXFMAGXEQDMBML-UHFFFAOYSA-N
- SMILES: BrC1C=C2C=CNC2=NN=1
Computed Properties
- Exact Mass: 196.95886 g/mol
- Monoisotopic Mass: 196.95886 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- Molecular Weight: 198.02
- XLogP3: 1.3
3-Bromo-7h-pyrrolo[2,3-c]pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8003-5G |
3-bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 97% | 5g |
¥ 16,315.00 | 2023-04-14 | |
Chemenu | CM333115-250mg |
3-Bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 95%+ | 250mg |
$1276 | 2021-08-18 | |
Chemenu | CM333115-100mg |
3-Bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 95%+ | 100mg |
$*** | 2023-03-30 | |
Chemenu | CM333115-100mg |
3-Bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 95%+ | 100mg |
$851 | 2021-08-18 | |
eNovation Chemicals LLC | Y1191835-1g |
3-Bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 95% | 1g |
$1415 | 2024-07-20 | |
eNovation Chemicals LLC | D641741-500MG |
3-bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 97% | 500mg |
$680 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8003-1G |
3-bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 97% | 1g |
¥ 5,438.00 | 2023-04-14 | |
Chemenu | CM333115-500mg |
3-Bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 95%+ | 500mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8003-1g |
3-bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 97% | 1g |
¥5434.0 | 2024-04-23 | |
Aaron | AR00HZO9-250mg |
3-bromo-7H-pyrrolo[2,3-c]pyridazine |
1638764-04-1 | 97% | 250mg |
$377.00 | 2025-02-11 |
3-Bromo-7h-pyrrolo[2,3-c]pyridazine Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
Additional information on 3-Bromo-7h-pyrrolo[2,3-c]pyridazine
Exploring the Versatile Applications of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS No. 1638764-04-1) in Modern Chemistry
3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS No. 1638764-04-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated derivative of the pyrrolopyridazine family exhibits unique structural properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting kinase inhibitors and other therapeutic agents.
The molecular structure of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine features a fused bicyclic system with a bromine atom at the 3-position, which enhances its reactivity in cross-coupling reactions. This characteristic makes it an excellent candidate for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most widely used methods in modern organic synthesis. The compound's versatility is further highlighted by its role in constructing complex molecules for cancer research and neurodegenerative disease studies.
Recent advancements in AI-driven drug discovery have increased the demand for specialized heterocyclic compounds like 3-Bromo-7H-pyrrolo[2,3-c]pyridazine. Machine learning models often predict its derivatives as potential candidates for kinase inhibition, a hot topic in precision medicine. This aligns with the growing trend of personalized therapeutics, where researchers seek tailored solutions for individual patient needs.
In addition to pharmaceutical applications, 3-Bromo-7H-pyrrolo[2,3-c]pyridazine has shown promise in material science. Its electron-rich aromatic system makes it suitable for designing organic semiconductors and light-emitting diodes (OLEDs). With the global push toward sustainable energy, this compound could play a role in developing next-generation energy-efficient devices.
The synthesis of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine typically involves bromination of the parent pyrrolopyridazine scaffold under controlled conditions. Researchers emphasize optimizing yield and purity, as these factors are critical for downstream applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize the compound and ensure quality.
From a commercial perspective, the market for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is expanding, driven by its utility in high-throughput screening and combinatorial chemistry. Suppliers often highlight its compatibility with automated synthesis platforms, a feature highly valued in industrial R&D settings. The compound's stability under various conditions also makes it a reliable choice for long-term storage and transportation.
Environmental considerations are increasingly important in chemical research, and 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is no exception. Recent studies explore green chemistry approaches to its synthesis, minimizing waste and hazardous byproducts. This aligns with the broader industry shift toward sustainable practices and eco-friendly manufacturing.
Looking ahead, the potential of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine in bioconjugation and proteomics is an exciting frontier. Its reactive bromine site allows for selective modifications, enabling the creation of labeled probes for biological imaging and diagnostic applications. As the demand for targeted therapies grows, this compound's role in biopharmaceuticals is likely to expand.
In summary, 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS No. 1638764-04-1) represents a multifaceted tool in contemporary chemistry. Its applications span from drug development to advanced materials, reflecting the compound's adaptability to diverse scientific challenges. As research continues to uncover new possibilities, this brominated heterocycle remains at the forefront of innovation in both academic and industrial laboratories.
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